molecular formula C9H10F2N2O4 B15196534 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil CAS No. 128496-18-4

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil

Cat. No.: B15196534
CAS No.: 128496-18-4
M. Wt: 248.18 g/mol
InChI Key: ZACSMWVJEMXZMV-CCXZUQQUSA-N
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Description

2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity

Preparation Methods

The synthesis of 2’,3’-dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine typically involves the fluorination of arabinofuranosyl uridine. One common method includes the use of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide and 2,4-bis-O-(trimethylsilyl)thymine in carbon tetrachloride under reflux conditions . The reaction is quenched with methanol, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine undergoes various chemical reactions, including:

Scientific Research Applications

2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine involves its incorporation into viral or cellular DNA, leading to chain termination. This inhibits the replication of viruses or cancer cells. The compound targets viral reverse transcriptase and cellular DNA polymerases, disrupting the synthesis of nucleic acids .

Comparison with Similar Compounds

2’,3’-Dideoxy-2’,3’-difluoro-D-arabinofuranosyl uridine is unique due to its dual fluorination, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:

This compound’s unique modifications make it a valuable tool in scientific research and therapeutic development.

Properties

CAS No.

128496-18-4

Molecular Formula

C9H10F2N2O4

Molecular Weight

248.18 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7+,8-/m1/s1

InChI Key

ZACSMWVJEMXZMV-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F

Origin of Product

United States

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